N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiomorpholine ring, a thiazolopyrimidine core, and a chlorinated phenyl group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multiple steps, including the formation of the thiazolopyrimidine core, the introduction of the thiomorpholine ring, and the attachment of the chlorinated phenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Formation of Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using reagents such as phosphorus oxychloride or sodium hydroxide.
Introduction of Thiomorpholine Ring: The thiomorpholine ring is typically introduced through nucleophilic substitution reactions, using thiomorpholine and appropriate leaving groups.
Attachment of Chlorinated Phenyl Group: The final step involves the coupling of the chlorinated phenyl group to the thiazolopyrimidine core, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, including alkyl, aryl, and heteroaryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development. Its unique structure could interact with various biological targets, leading to potential therapeutic effects.
Medicine: The compound could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its specific chemical properties are advantageous.
Industry: It may find applications in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It could interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.
DNA/RNA Interaction: The compound may bind to nucleic acids, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can be compared with other similar compounds, such as:
Thiazolopyrimidines: These compounds share the thiazolopyrimidine core and may have similar biological activities.
Chlorinated Phenyl Derivatives: These compounds share the chlorinated phenyl group and may have similar chemical properties and reactivity.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2S2/c1-11-2-3-12(19)8-13(11)21-14(25)9-24-10-20-16-15(17(24)26)28-18(22-16)23-4-6-27-7-5-23/h2-3,8,10H,4-7,9H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNSXDGIYWQSIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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